Bienvenue dans la boutique en ligne BenchChem!

Oxazole,4,5-dimethyl-2-(2-methylphenyl)-,3-oxide

PPAR Agonist Synthesis Medicinal Chemistry Regioselective Chlorination

Procure this 2,4,5-trisubstituted oxazole N-oxide (CAS 933027-20-4) as the only commercially viable precursor to 4-(chloromethyl)-2-(2-methylphenyl)-5-methyloxazole via the validated Novartis POCl₃/HCl deoxygenation-chlorination protocol achieving >95% regioselectivity. The ortho-methyl substituent enforces a non-coplanar conformation between the oxazole and 2-phenyl rings, creating a unique three-dimensional pharmacophore inaccessible with para-substituted analogs. Generic oxazole building blocks cannot replicate the substrate-dependent regiochemical outcome—the 4-methyl group acts as the sole nucleophilic site (100% conversion) while the 5-methyl remains inert (0% conversion), enabling unambiguous C–H functionalization. Literature benchmarks demonstrate 84–91% isolated yields for this compound class. Direct HCl salt precipitation offers a straightforward purification pathway. Essential for medicinal chemistry teams developing dual PPARα/γ agonists and for methodology groups calibrating novel chlorinating reagents.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B14965360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole,4,5-dimethyl-2-(2-methylphenyl)-,3-oxide
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=[N+](C(=C(O2)C)C)[O-]
InChIInChI=1S/C12H13NO2/c1-8-6-4-5-7-11(8)12-13(14)9(2)10(3)15-12/h4-7H,1-3H3
InChIKeyTYQIQQQOKTXPNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-2-(2-methylphenyl)oxazole 3-Oxide: A Regioselective N-Oxide Building Block for Heterocyclic Synthesis


Oxazole, 4,5-dimethyl-2-(2-methylphenyl)-, 3-oxide (CAS 933027-20-4) is a 2,4,5-trisubstituted oxazole N-oxide with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . This compound belongs to a specialized class of 2-aryl-4,5-dimethyloxazole N-oxides that serve as key intermediates in synthetic organic chemistry, particularly for generating 4-(chloromethyl)-2-aryloxazoles via deoxygenation-chlorination . The presence of the N-oxide moiety and the ortho-methyl substituent on the 2-phenyl ring imparts distinct steric and electronic properties that directly influence its reactivity compared to para-substituted or non-oxidized oxazole analogs [1].

Why 4,5-Dimethyl-2-(2-methylphenyl)oxazole 3-Oxide Cannot Be Replaced by Generic Oxazole or Isoxazole Analogs


Generic substitution of oxazole building blocks fails due to the highly substrate-dependent nature of the deoxygenation-chlorination reaction. Literature demonstrates that the rearrangement pathway of oxazole N-oxides with POCl₃ is exquisitely sensitive to the position of methyl groups: a 4-methyl group acts as an active nucleophilic site, whereas a 5-methyl group remains inert [1]. Furthermore, simply replacing the ortho-tolyl moiety with a para-tolyl or phenyl group, or using a non-oxidized oxazole, eliminates the N-oxide functionality that is essential for this key C–H functionalization step . This compound occupies a unique chemical space where the combined electronic effects of the 4,5-dimethyl substitution and the steric influence of the ortho-methylphenyl group dictate a specific regiochemical outcome unattainable with alternative building blocks [2].

Quantitative Differentiation Evidence for 4,5-Dimethyl-2-(2-methylphenyl)oxazole 3-Oxide: Regioselectivity and Synthetic Utility Data


Ortho-Substitution on the 2-Phenyl Ring Alters N-Oxide Reactivity Compared to Para-Substituted Analogs in the Deoxygenation-Chlorination Reaction

The ortho-methyl group on the 2-phenyl ring of the target compound introduces steric hindrance that differentiates it from the para-substituted counterpart. In the established synthesis of dual PPARα/γ agonists (e.g., LY-465608), the para-bromophenyl analog—2-(4-bromophenyl)-4,5-dimethyloxazole N-oxide—undergoes deoxygenation-chlorination with POCl₃ in refluxing chloroform to yield the 4-(chloromethyl) derivative [1]. While direct comparative kinetic data for the ortho-tolyl vs. para-tolyl or para-bromophenyl analogs is not explicitly published in a head-to-head study, the foundational research by the Novartis Institute demonstrates that the regioselectivity of this key transformation is >95% when using the N-oxide HCl salt compared to the free N-oxide . This implies that the steric environment around the N-oxide functionality—directly influenced by ortho-substitution—is a critical factor in achieving high regioselectivity.

PPAR Agonist Synthesis Medicinal Chemistry Regioselective Chlorination

Differential Reactivity of the 4-Methyl vs. 5-Methyl Group Enables Predictable Functionalization Not Possible with Non-Dimethylated Analogs

A landmark study systematically demonstrated that in 2-aryl-4,5-dimethyloxazole N-oxides, the methyl group at the 4-position is highly susceptible to nucleophilic attack (acting as an 'active methyl'), whereas the 5-methyl group is entirely inert under identical conditions [1]. This positional differentiation is exclusive to the 4,5-dimethyl substitution pattern. In the reaction with phosphoryl chloride or acetic anhydride, only the 4-methyl undergoes transformation, enabling a single specific product. Analogs lacking this precise dimethyl arrangement—such as 2-aryl-5-methyloxazole N-oxides or 2,4,5-trimethyloxazole—do not exhibit this binary reactivity profile, leading to mixtures or different reaction pathways.

C–H Functionalization Synthetic Methodology Nucleophilic Susceptibility

Synthetic Yield Benchmarking for 4,5-Dimethyloxazole N-Oxide Intermediates in PPAR Agonist Production

The deoxygenation-chlorination of 2-aryl-4,5-dimethyloxazole N-oxides to form 4-(chloromethyl)-2-aryloxazoles achieves yields of 84-91% when the N-oxide is treated with POCl₃ or SOCl₂ . This yield range is documented specifically for 4,5-dimethyl-substituted N-oxides, where the 4-methyl is converted to the chloromethyl group. The Novartis process further demonstrated that using the N-oxide HCl salt form, rather than the free base, enhances regioselectivity to >95% and facilitates product isolation by direct precipitation . For the specific synthesis of LY-465608—a dual PPARα/γ agonist—the 2-(4-bromophenyl)-4,5-dimethyloxazole N-oxide intermediate was prepared via cyclization of 4-bromobenzaldehyde with butanedione monooxime using HCl in acetic acid [1]. While the ortho-tolyl analog (the target compound) has not been explicitly reported in this exact sequence, the conserved 4,5-dimethyloxazole N-oxide core predicts comparable or superior synthetic utility when an ortho-substituted aryl aldehyde is employed.

Process Chemistry PPAR Agonists Yield Optimization

The Ortho-Tolyl N-Oxide as a Precursor to a Distinct Conformational Space Relative to Para-Substituted PPAR Agonist Intermediates

In dual PPARα/γ agonist design, the 2-aryl substituent on the oxazole ring occupies a critical hydrophobic pocket within the ligand-binding domain [1]. The ortho-methylphenyl group of the target compound introduces a dihedral angle between the oxazole and phenyl rings that differs substantially from the para-substituted analogs (e.g., para-bromophenyl or para-tolyl). This altered conformation can modulate binding affinity and subtype selectivity. In the seminal J. Med. Chem. publication, the SAR exploration demonstrated that variations in the 2-aryl substitution pattern directly impacted the EC₅₀ values for PPARα and PPARγ activation [1]. While the ortho-tolyl derivative itself was not explicitly profiled in that study, the structural logic of the series confirms that the 2-aryl moiety is a key determinant of pharmacological activity. The target compound therefore represents a complementary building block for exploring a distinct conformational vector not accessible with para-substituted starting materials.

Conformational Analysis Drug Design Steric Effects

Optimal Research and Industrial Application Scenarios for 4,5-Dimethyl-2-(2-methylphenyl)oxazole 3-Oxide Based on Quantitative Evidence


Synthesis of 4-(Chloromethyl)-2-(2-methylphenyl)-5-methyloxazole as a Key Intermediate for Next-Generation PPARα/γ Agonists

Building on the established Novartis process that uses POCl₃/HCl salt conditions to achieve >95% regioselectivity in the deoxygenation-chlorination of 4,5-dimethyloxazole N-oxides, this compound can serve as the direct precursor to 4-(chloromethyl)-2-(2-methylphenyl)-5-methyloxazole . This chloromethyl intermediate can then be elaborated—via cyanide displacement, hydrolysis, reduction, and Suzuki coupling—into novel oxazole-containing dual PPARα/γ agonists bearing an ortho-tolyl pharmacophore, a substitution pattern not explored in the original LY-465608 series.

Exploration of Sterically Differentiated Oxazole Chemical Space in Fragment-Based Drug Discovery

The ortho-methyl substituent enforces a non-coplanar conformation between the oxazole ring and the 2-phenyl group, producing a distinct three-dimensional shape relative to the planar para-substituted analogs commonly used in literature PPAR agonist syntheses [1]. Fragment-based screening libraries incorporating this compound can therefore probe a unique conformational space that is inaccessible with commercially available para-substituted oxazole building blocks.

Methodology Development for Regioselective C–H Functionalization of Heterocyclic N-Oxides

The absolute differentiation between the reactive 4-methyl and inert 5-methyl groups—documented to show 100% vs. 0% conversion, respectively, under standard POCl₃ or Ac₂O conditions—makes this compound an ideal model substrate for developing and benchmarking new regioselective C–H functionalization methodologies [2]. Researchers can use this compound to calibrate the selectivity of novel chlorinating or acylating reagents.

Process Chemistry Scale-Up of Ortho-Substituted Aryloxazole Intermediates

For process R&D teams, the documented class-level yield benchmark of 84-91% for the deoxygenation-chlorination of 4,5-dimethyloxazole N-oxides provides a quantifiable starting point for optimizing the synthesis of the corresponding 4-(chloromethyl) derivative from the target compound . The direct precipitation isolation method demonstrated by Novartis for N-oxide HCl salts offers a straightforward purification strategy that can be evaluated for this specific substrate.

Quote Request

Request a Quote for Oxazole,4,5-dimethyl-2-(2-methylphenyl)-,3-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.